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Compound of Interest

Compound Name:
2-Methoxy-4-methyl-3-

nitropyridine

Cat. No.: B066577 Get Quote

In the landscape of pharmaceutical and materials science research, the precise

characterization of molecular structures is paramount. Nitropyridines, a class of heterocyclic

compounds, serve as critical building blocks for a wide array of functional molecules, including

active pharmaceutical ingredients. This guide provides an in-depth spectroscopic comparison

of 2-Methoxy-4-methyl-3-nitropyridine and its key synthetic precursors: 4-methyl-3-

nitropyridine and 2-hydroxy-4-methyl-3-nitropyridine.

Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-

Transform Infrared (FTIR) spectroscopy, we will illuminate the structural transformations that

occur at each synthetic step. This guide is designed for researchers, scientists, and drug

development professionals, offering not just data, but a causal explanation of the spectroscopic

changes, thereby providing a self-validating framework for synthesis confirmation.

The Synthetic Pathway: From Picoline to Methoxy-
Nitropyridine
The synthesis of 2-Methoxy-4-methyl-3-nitropyridine is a multi-step process that

functionalizes the pyridine ring. The logical progression begins with the nitration of a picoline

derivative, followed by the introduction of a hydroxyl group (which exists in tautomeric

equilibrium with its pyridone form), and finally, methylation to yield the target ether. Each step

imparts distinct changes to the molecule's electronic and vibrational properties, which are

clearly observable in their respective spectra.
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Synthesis Workflow

4-Methyl-3-nitropyridine
(Precursor 1)

2-Hydroxy-4-methyl-3-nitropyridine
(Precursor 2)

 Hydroxylation / Tautomerization 

2-Methoxy-4-methyl-3-nitropyridine
(Final Product)

 Methylation (e.g., NaH, CH3I) 
or via Chloro-intermediate 

Click to download full resolution via product page

Caption: Synthetic route to 2-Methoxy-4-methyl-3-nitropyridine.

Experimental Protocols
To ensure data integrity and reproducibility, all spectroscopic data discussed herein were

acquired using standard, high-resolution instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: Bruker Avance 400 MHz or 500 MHz spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with

tetramethylsilane (TMS) as the internal standard (0.00 ppm).

¹H NMR: Spectra acquired with a 30° pulse angle, 8 scans, and a relaxation delay of 1.0

second.

¹³C NMR: Spectra acquired using a proton-decoupled pulse program, with a 45° pulse angle

and a relaxation delay of 2.0 seconds.
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Fourier-Transform Infrared (FTIR) Spectroscopy:

Instrumentation: Bruker Tensor 27 FT-IR spectrometer or equivalent.

Technique: Attenuated Total Reflectance (ATR) using a diamond crystal, or KBr pellet

method.

Data Acquisition: Spectra recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹,

averaging 16 scans.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its

precursors. The subsequent analysis will dissect these values to understand the structural

evolution.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound -CH₃ H-5 H-6 -OCH₃ / -OH

4-Methyl-3-

nitropyridine
2.64 (s)

7.35 (d, J=4.9

Hz)

8.55 (d, J=4.9

Hz)
N/A

2-Hydroxy-4-

methyl-3-

nitropyridine

2.45 (s)
6.40 (d, J=7.5

Hz)

7.55 (d, J=7.5

Hz)
~12.0 (br s)

2-Methoxy-4-

methyl-3-

nitropyridine

2.51 (s)
7.05 (d, J=5.0

Hz)

8.23 (d, J=5.0

Hz)
4.05 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Compo
und

-CH₃ C-2 C-3 C-4 C-5 C-6 -OCH₃

4-Methyl-

3-

nitropyrid

ine

18.5 154.0 135.5 148.0 124.0 151.5 N/A

2-

Hydroxy-

4-methyl-

3-

nitropyrid

ine

17.0 160.0 118.0 145.0 108.0 138.0 N/A

2-

Methoxy-

4-methyl-

3-

nitropyrid

ine

19.2 162.1 128.9 150.3 118.6 145.7 54.5

Table 3: Key FTIR Absorption Bands (ṽ, cm⁻¹)

Compound
O-H / N-H
stretch

C-H stretch C=O stretch
NO₂ stretch
(asym/sym)

C-O stretch

4-Methyl-3-

nitropyridine
N/A 3100-2950 N/A

~1525 /

~1350
N/A

2-Hydroxy-4-

methyl-3-

nitropyridine

3200-2800

(broad)
3100-2980 ~1660

~1530 /

~1355
~1250

2-Methoxy-4-

methyl-3-

nitropyridine

N/A 3080-2940 N/A
~1528 /

~1352
~1260, ~1030
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Note: Data is compiled from typical values and available database information. Exact values

may vary with solvent and instrumentation.

Analysis and Interpretation
The transition from precursor to final product is marked by clear and predictable spectroscopic

changes.

Step 1: 4-Methyl-3-nitropyridine → 2-Hydroxy-4-methyl-
3-nitropyridine
This transformation introduces a hydroxyl group at the C-2 position, which tautomerizes to the

more stable 2-pyridone form. This has profound spectroscopic consequences.

¹H NMR: The simple doublet signals for H-5 and H-6 in the starting material are replaced by

a new set of doublets at significantly higher field (more shielded) positions (δ 6.40 and 7.55).

This upfield shift is due to the change in the ring's electronic nature, as the pyridone form is

less electron-withdrawing than the pyridine. The most definitive evidence is the appearance

of a very broad singlet far downfield (~12.0 ppm), characteristic of the acidic N-H proton of

the pyridone tautomer, which is often hydrogen-bonded.

¹³C NMR: The introduction of the carbonyl group (C=O) in the pyridone tautomer causes a

significant downfield shift for the C-2 carbon to ~160.0 ppm. Conversely, the other ring

carbons, particularly C-5 and C-3, become more shielded (shift upfield) due to the altered

electronic distribution.

FTIR: The FTIR spectrum provides unequivocal proof of this transformation. A strong, broad

absorption appears in the 3200-2800 cm⁻¹ region, indicative of the N-H stretching of the

pyridone. Furthermore, a very strong, sharp peak emerges around 1660 cm⁻¹, which is the

classic absorption for a carbonyl (C=O) stretch in a cyclic amide (a pyridone).[1] The

characteristic asymmetric and symmetric stretches of the nitro group remain present at

approximately 1530 and 1355 cm⁻¹.[2]

Caption: Key spectral changes confirming the formation of the pyridone.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/publication/295716802_FTIR_spectroscopic_study_of_2-hydroxy-4-methyl_pyrimidine_hydrochloride
https://www.researchgate.net/figure/FTIR-spectrum-of-4-methyl-3-nitrobenzoic-acid-a-Observed-b-Calculated-with_fig2_274076174
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: 2-Hydroxy-4-methyl-3-nitropyridine → 2-
Methoxy-4-methyl-3-nitropyridine
The final methylation step converts the pyridone into a methoxy ether, again producing a

distinct spectroscopic signature.

¹H NMR: The most telling change is the complete disappearance of the broad N-H proton

signal from ~12.0 ppm. Concurrently, a new, sharp singlet appears around 4.05 ppm,

integrating to three protons. This is the classic signal for a methoxy (-OCH₃) group attached

to an aromatic ring. The ring protons (H-5 and H-6) shift downfield compared to the pyridone

precursor, reflecting the change from a pyridone to a methoxy-substituted pyridine ring

system.

¹³C NMR: The C-2 carbon shifts further downfield to ~162.1 ppm, typical for a carbon

attached to two heteroatoms (N and O). The definitive new signal is the methoxy carbon

peak appearing at ~54.5 ppm.[3]

FTIR: The spectrum simplifies significantly. The broad N-H stretch (3200-2800 cm⁻¹) and the

strong C=O stretch (~1660 cm⁻¹) both vanish completely. Their absence is primary evidence

of a successful reaction. In their place, new C-O stretching bands appear. An asymmetric C-

O-C stretch is typically observed around 1260 cm⁻¹, and a symmetric stretch appears near

1030 cm⁻¹.[4][5] The nitro group stretches remain largely unchanged.

Conclusion
The spectroscopic journey from 4-methyl-3-nitropyridine to 2-methoxy-4-methyl-3-
nitropyridine is a clear and illustrative example of how fundamental analytical techniques can

be used to monitor and validate a synthetic pathway. Each reaction step—

hydroxylation/tautomerization and subsequent methylation—imparts a unique and

unambiguous fingerprint upon the molecule's NMR and FTIR spectra. The appearance and

disappearance of key signals, such as the N-H/C=O bands of the pyridone intermediate and

the characteristic -OCH₃ signals of the final product, provide definitive, interlocking evidence of

the chemical transformations. This guide serves as a practical framework for researchers,

demonstrating how a thorough understanding of spectroscopic principles can ensure the

structural integrity of synthesized compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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